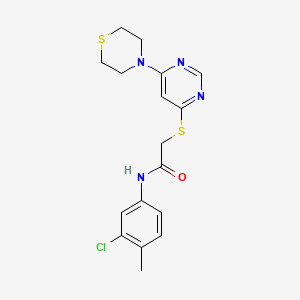

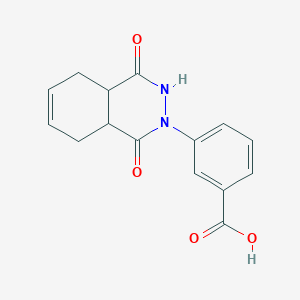

![molecular formula C23H26N2O2 B2943587 5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one CAS No. 850828-14-7](/img/structure/B2943587.png)

5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

While there isn’t specific information available on the synthesis of “5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one”, there are related compounds that have been synthesized. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes by using sodium cyanoborohydride in methanol .科学的研究の応用

Antimicrobial Activity

Research on derivatives of chromen-2-one, such as the synthesis of novel compounds with a benzylpiperazin-1-yl)propoxy group, has shown significant antibacterial and antifungal activity. These compounds were synthesized through reductive amination and characterized using various spectroscopic techniques. Their antimicrobial efficacy was comparable to standard treatments, as demonstrated in in vitro tests. Further, molecular docking studies with oxidoreductase proteins suggested a correlation between the compounds' structure and their inhibitory potency, providing insight into their mode of action (Mandala et al., 2013).

Telomerase Inhibition for Cancer Therapy

A series of chromen-4-one derivatives, including those similar to 5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one, have been investigated for their potential as telomerase inhibitors, a promising avenue for cancer treatment. One compound in particular exhibited high anticancer activity against various cell lines and was able to significantly reduce telomerase activity, which is often upregulated in cancer cells. This effect was attributed to the downregulation of dyskerin expression, a crucial component of the telomerase complex, highlighting the therapeutic potential of these compounds (Wang et al., 2018).

Synthesis and Catalysis

In the realm of synthetic chemistry, chromen-2-one derivatives have been utilized in the development of novel catalysts and synthetic methodologies. For instance, silica-bonded N-propylpiperazine sulfamic acid has been employed as a recyclable catalyst for synthesizing a variety of chromenopyrimidinone derivatives. This method offers advantages such as high yields, cleaner reactions, and straightforward procedures, expanding the toolkit available for chemical synthesis and highlighting the versatility of chromen-2-one frameworks (Ghashang et al., 2015).

将来の方向性

The future directions for research on “5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one” could include further exploration of its synthesis, characterization, and potential biological activities. Given the interest in chromen-2-one derivatives in medicinal chemistry , this compound could be a valuable subject for future studies.

特性

IUPAC Name |

5,7,8-trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-16-13-17(2)22-19(14-21(26)27-23(22)18(16)3)15-24-9-11-25(12-10-24)20-7-5-4-6-8-20/h4-8,13-14H,9-12,15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPOVBHJORHVOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=CC(=O)OC2=C1C)CN3CCN(CC3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7,8-Trimethyl-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

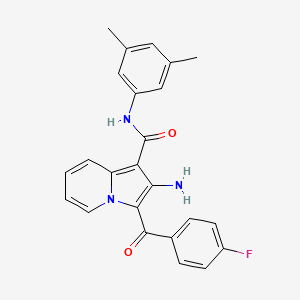

![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)

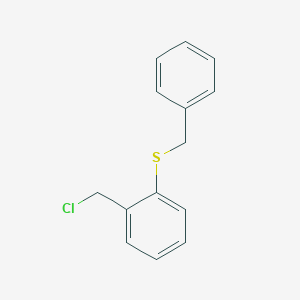

![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)

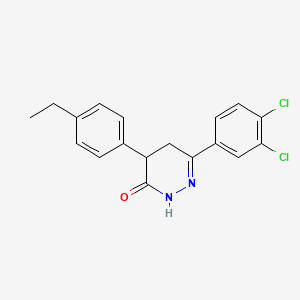

![3-Amino-1-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B2943512.png)

![4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2943516.png)

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)

![2-Cyclopropyl-5-((2,6-difluorophenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2943525.png)

![(E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-pyridin-3-ylprop-2-enamide](/img/structure/B2943527.png)